molecular formula C16H8Cl3NO B12907252 3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl- CAS No. 93663-83-3

3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl-

Cat. No.: B12907252
CAS No.: 93663-83-3
M. Wt: 336.6 g/mol
InChI Key: FWEHKZYIYOAIOK-UHFFFAOYSA-N
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Description

This structure confers both aromatic stability and electrophilic reactivity, making it valuable in synthetic chemistry for nucleophilic acyl substitution reactions .

Properties

CAS No.

93663-83-3

Molecular Formula

C16H8Cl3NO

Molecular Weight

336.6 g/mol

IUPAC Name

4,6-dichloro-2-phenylquinoline-3-carbonyl chloride

InChI

InChI=1S/C16H8Cl3NO/c17-10-6-7-12-11(8-10)14(18)13(16(19)21)15(20-12)9-4-2-1-3-5-9/h1-8H

InChI Key

FWEHKZYIYOAIOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl- typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 3-quinolinecarbonyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using advanced reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.

    Oxidation Products: Oxidized quinoline derivatives.

    Reduction Products: Reduced forms of the quinoline ring.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, quinoline derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents. The presence of chlorine atoms and a phenyl group can enhance the biological activity of the compound.

Medicine: The compound is explored for its potential therapeutic applications. Quinoline derivatives have been investigated for their role in treating diseases such as malaria, cancer, and bacterial infections.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and agrochemicals. Its reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and phenyl group can influence the binding affinity and specificity of the compound. In biological systems, it may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Key Substituents Predicted CCS ([M+H]+) Notable Reactivity
4,6-Dichloro-2-phenylquinoline-3-carbonyl chloride C₁₆H₈Cl₃NO 4,6-Cl; 2-Ph; 3-COCl 171.1 Ų High electrophilicity
4,8-Dichloro-2-phenylquinoline-3-carbonyl chloride C₁₆H₈Cl₃NO 4,8-Cl; 2-Ph; 3-COCl 171.1–190.3 Ų Steric hindrance at C8
2-(3,4-Dichlorophenyl)-quinoline-4-carbonyl chloride C₁₆H₈Cl₃NO 3,4-Cl-Ph; 4-COCl N/A Enhanced bioactivity
3-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride C₁₈H₁₅ClNO 3-Me; 4-Me-Ph; 4-COCl N/A Intermediate in drug synthesis

Table 2. Reaction Profiles

Compound Reaction Partner Product Melting Point (°C)
2-Phenylquinoline-4-carboxyl chloride Carbamide 2-Phenyl-4-quinoloylcarbamide 232
2-Phenylquinoline-4-carboxyl chloride Ethylenediamine N,N'-Bis-(2-phenyl-4-quinoloyl)ethylenediamine >300
Target compound (hypothetical) Amines Amide derivatives Likely lower due to Cl substitution

Key Research Findings

  • Electronic Effects : Chlorine substituents at positions 4 and 6 increase the electrophilicity of the carbonyl chloride group, facilitating nucleophilic substitutions compared to methyl or methoxy analogs .
  • Steric Considerations: Position 8 chlorine (as in 4,8-dichloro analogs) may hinder reactions at the quinoline core, whereas 4,6-dichloro substitution optimizes reactivity .

Biological Activity

3-Quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl- (CAS No. 93663-83-3) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

  • Molecular Formula : C12H8Cl2N
  • Molecular Weight : 253.10 g/mol
  • IUPAC Name : 3-quinolinecarbonyl chloride, 4,6-dichloro-2-phenyl-

Biological Activity Overview

3-Quinolinecarbonyl chloride has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Research has shown that certain quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of 3-quinolinecarbonyl chloride is primarily attributed to its interaction with biological macromolecules such as proteins and nucleic acids. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of quinoline derivatives, including 3-quinolinecarbonyl chloride. The results demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Anticancer Activity

In vitro studies have shown that 3-quinolinecarbonyl chloride can induce apoptosis in various cancer cell lines. For instance, a study focused on breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis.

Cell Line IC50 (µM) Apoptosis Induction (%)
MCF-712.570%
HeLa15.065%

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-quinolinecarbonyl chloride, it is useful to compare it with other quinoline derivatives known for their biological activities.

Compound Biological Activity IC50 (µM)
4-ChloroquinolineAntimalarial10
2-AminoquinolineAnticancer8
3-Quinolinecarbonyl chlorideAntimicrobial/Anticancer12.5

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